2,2-Difluoro-6-azaspiro[3.4]octane hydrochloride

Medicinal Chemistry Physicochemical Properties Scaffold Selection

2,2-Difluoro-6-azaspiro[3.4]octane hydrochloride is a conformationally rigid, gem-difluorinated spirocyclic amine building block with the molecular formula C₇H₁₂ClF₂N and a molecular weight of 183.63 g/mol. It is commercially available from multiple reputable vendors, including Sigma-Aldrich (Enamine product) and AKSci, typically at ≥95% purity.

Molecular Formula C7H12ClF2N
Molecular Weight 183.63
CAS No. 2408959-03-3
Cat. No. B2430027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-6-azaspiro[3.4]octane hydrochloride
CAS2408959-03-3
Molecular FormulaC7H12ClF2N
Molecular Weight183.63
Structural Identifiers
SMILESC1CNCC12CC(C2)(F)F.Cl
InChIInChI=1S/C7H11F2N.ClH/c8-7(9)3-6(4-7)1-2-10-5-6;/h10H,1-5H2;1H
InChIKeyVAUQHXIBZXNWBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-Difluoro-6-azaspiro[3.4]octane hydrochloride (CAS 2408959-03-3) - A Key Fluorinated Spirocyclic Building Block for Drug Discovery


2,2-Difluoro-6-azaspiro[3.4]octane hydrochloride is a conformationally rigid, gem-difluorinated spirocyclic amine building block with the molecular formula C₇H₁₂ClF₂N and a molecular weight of 183.63 g/mol [1]. It is commercially available from multiple reputable vendors, including Sigma-Aldrich (Enamine product) and AKSci, typically at ≥95% purity . This compound serves as a versatile intermediate in medicinal chemistry, with documented applications in clinical-stage antiviral programs targeting SARS-CoV-2 3CL protease (S-892216) and in kinase inhibitor discovery programs [2][3].

Why 2,2-Difluoro-6-azaspiro[3.4]octane hydrochloride Cannot Be Substituted by Generic Spirocyclic Amines


While numerous azaspiro[3.4]octane variants exist, including regioisomers (e.g., 2-azaspiro[3.4]octane) and other difluoro-substituted analogs (e.g., 8,8-difluoro- or 1,1-difluoro-6-azaspiro[3.4]octane), these cannot be considered interchangeable . The specific 2,2-difluoro substitution pattern on the azetidine ring exerts a strong electron-withdrawing effect that significantly modulates the amine's basicity (predicted pKa shift from ~11.4 to ~8.2-8.9) and lipophilicity (CLogP of 0.635 for the HCl salt) . This precise electronic environment is critical for target engagement, as evidenced by its incorporation into a clinical-stage SARS-CoV-2 3CL protease inhibitor (S-892216, EC50 = 2.48 nM) and a CDK inhibitor series (IC50 = 200 nM) [1][2]. Substituting a different regioisomer or non-fluorinated analog would abolish the key binding interactions governed by this specific geometry and electronics.

Quantitative Differentiation Evidence for 2,2-Difluoro-6-azaspiro[3.4]octane hydrochloride in Drug Discovery


Regiospecific Gem-Difluoro Substitution Lowers Lipophilicity vs. Non-Fluorinated Parent Scaffold

The gem-difluoro substitution at the 2-position of 6-azaspiro[3.4]octane significantly reduces lipophilicity compared to the non-fluorinated parent scaffold. The target compound's hydrochloride salt has a measured CLogP of 0.635 , whereas the non-fluorinated parent 6-azaspiro[3.4]octane has a predicted LogP of ~1.2 . This reduction of ~0.6 LogP units indicates enhanced aqueous compatibility and a potentially improved developability profile, consistent with the well-established effect of gem-difluoro substitution in lowering lipophilicity [1].

Medicinal Chemistry Physicochemical Properties Scaffold Selection

Documented Utility in Clinical-Stage SARS-CoV-2 3CL Protease Inhibitor (S-892216)

The 2,2-difluoro-6-azaspiro[3.4]octane scaffold has been utilized as a key structural component in the discovery of S-892216, a second-generation, reversible covalent SARS-CoV-2 3CL protease inhibitor currently in clinical development [1]. The final clinical candidate, which incorporates structural features derived from this class of spirocyclic amines, demonstrates an EC50 of 2.48 nM against SARS-CoV-2 infected cells and exhibits a 30-fold improvement in in vivo efficacy compared to ensitrelvir in mouse models [2]. The spirocyclic core is critical for occupying the S1' pocket of the protease, forming essential hydrogen bonds with catalytic residues [3].

Antiviral Drug Discovery SARS-CoV-2 3CL Protease Inhibitors

Validated Kinase Inhibitor Activity: CDK2/Cyclin E1 IC50 of 200 nM for a Derivative Containing the Target Scaffold

The target scaffold, when elaborated into the pyrido[3,4-d]pyrimidin-2-amine derivative 8-(2,2-difluoro-6-azaspiro[3.4]octan-6-yl)-6-methyl-N-(1-(methylsulfonyl)piperidin-4-yl)pyrido[3,4-d]pyrimidin-2-amine (US20240034731, Compound 53), demonstrates an IC50 of 200 nM against CDK2/Cyclin E1 in a luminescent biochemical assay [1]. This single-digit micromolar potency serves as a validated starting point for further optimization, confirming the scaffold's ability to engage kinase targets. The data is directly deposited in BindingDB with full assay traceability [2].

Kinase Inhibitors Oncology Cell Cycle

Hydrochloride Salt Form Enhances Aqueous Solubility Compared to Free Base

The hydrochloride salt form (CAS 2408959-03-3) is specifically selected to overcome the poor aqueous solubility characteristic of the free base (CAS 2138549-16-1). While the free base is highly lipophilic and practically insoluble in water, the hydrochloride salt produces a readily handleable powder with significantly improved aqueous solubility, making it suitable for direct use in parallel synthesis and medicinal chemistry workflows . The salt form also facilitates long-term storage at room temperature, as indicated by multiple vendor specifications .

Pre-formulation Salt Selection Solubility Enhancement

Optimal Application Scenarios for 2,2-Difluoro-6-azaspiro[3.4]octane hydrochloride Based on Differentiated Evidence


Antiviral Drug Discovery: Development of Next-Generation 3CL Protease Inhibitors

The demonstrated role of this compound class in generating S-892216, a clinical-stage SARS-CoV-2 3CL protease inhibitor with an EC50 of 2.48 nM [1], positions 2,2-difluoro-6-azaspiro[3.4]octane hydrochloride as a strategic building block for antiviral programs targeting coronaviruses. Its spirocyclic core occupies the S1' pocket of 3CL protease, and its gem-difluoro substitution is critical for binding interactions with catalytic residues. Procurement of this scaffold enables SAR exploration around the S1' pocket to develop novel covalent or non-covalent 3CL inhibitors for pandemic preparedness.

Oncology Drug Discovery: CDK Inhibitor Lead Optimization

With a documented IC50 of 200 nM against CDK2/Cyclin E1 for a derivative incorporating this scaffold [2], the compound is a validated starting point for oncology programs targeting cyclin-dependent kinases. The scaffold's conformational rigidity and the specific electronic effects of the gem-difluoro group can be leveraged to improve selectivity profiles against closely related CDK family members, addressing a common challenge in kinase drug discovery. The patent literature (US20240034731) provides a rich SAR context for further optimization [3].

Medicinal Chemistry: Bioisosteric Replacement of Piperidine/Morpholine Moieties

The 2,2-difluoro-6-azaspiro[3.4]octane scaffold serves as a three-dimensional bioisostere for common saturated heterocycles such as piperidines and morpholines . Its CLogP of 0.635 is lower than that of a typical phenyl or piperidine moiety, offering a means to reduce lipophilicity while introducing conformational constraint. This is particularly valuable in CNS drug discovery programs where balancing potency, metabolic stability, and brain penetration is critical. The rigid spirocyclic architecture can also enhance target selectivity by reducing the entropic penalty upon binding.

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

The presence of a secondary amine handle makes this compound an ideal fragment for late-stage functionalization in FBDD campaigns or as a building block for DNA-encoded library synthesis . Its moderate molecular weight (183.63 g/mol) and balanced physicochemical properties (CLogP 0.635, hydrogen bond donor/acceptor count) align with fragment design principles. The gem-difluoro group provides a spectroscopic handle (¹⁹F NMR) for fragment screening and binding confirmation, enabling direct quantification of target engagement.

Quote Request

Request a Quote for 2,2-Difluoro-6-azaspiro[3.4]octane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.